N-Methyl-N-(4-methylphenyl)thiourea chemical structure and properties
N-Methyl-N-(4-methylphenyl)thiourea chemical structure and properties
An In-Depth Technical Guide to N-Methyl-N-(4-methylphenyl)thiourea: Synthesis, Properties, and Applications
Introduction and Significance
Thiourea derivatives represent a cornerstone in the field of medicinal chemistry and materials science, demonstrating a remarkable breadth of biological activities and synthetic versatility.[1][2] These organosulfur compounds, characterized by the N-C(=S)-N core, are structurally analogous to ureas but exhibit profoundly different chemical properties due to the replacement of the carbonyl oxygen with a sulfur atom.[3] Their capacity for metal ion chelation, hydrogen bonding, and participation in various biological pathways has rendered them valuable scaffolds in drug discovery.[2][4]
This guide provides a comprehensive technical overview of a specific N,N-disubstituted derivative, N-Methyl-N-(4-methylphenyl)thiourea . We will delve into its core chemical structure, physicochemical and spectroscopic properties, a detailed, field-proven synthetic protocol, and the broader context of its potential applications. This document is intended for researchers, chemists, and drug development professionals seeking a foundational understanding of this compound and its place within the broader class of bioactive thioureas.
Chemical Identity and Molecular Structure
A precise understanding of the molecular architecture is fundamental to exploring the chemistry and biological potential of any compound.
Nomenclature and Chemical Identifiers
The systematic identification of N-Methyl-N-(4-methylphenyl)thiourea is established through its standardized nomenclature and registry numbers.
| Identifier | Value | Source |
| IUPAC Name | N-Methyl-N-(4-methylphenyl)thiourea | - |
| CAS Number | 35696-78-7 | [5] |
| Molecular Formula | C₉H₁₂N₂S | [5] |
| Synonym | Thiourea, N-methyl-N-(4-methylphenyl)- | [5] |
Molecular Structure Elucidation
The structure of N-Methyl-N-(4-methylphenyl)thiourea features a central thiocarbonyl group (C=S). One nitrogen atom of the thiourea moiety is disubstituted, covalently bonded to both a methyl (-CH₃) group and a 4-methylphenyl (p-tolyl) group. The second nitrogen atom remains as a primary amine (-NH₂). This specific arrangement, with both substituents on a single nitrogen, critically influences the molecule's steric hindrance, hydrogen bonding capability, and overall electronic distribution compared to its N,N'-disubstituted isomers.
Caption: Chemical structure of N-Methyl-N-(4-methylphenyl)thiourea.
Physicochemical and Spectroscopic Properties
The physical and spectral data are crucial for the identification, purification, and quality control of a synthesized compound. While extensive experimental data for this specific molecule is not widely published, the following tables summarize its calculated properties and expected spectroscopic characteristics based on its structure and data from closely related analogs.[6][7]
Physicochemical Properties
| Property | Value |
| Molecular Weight | 180.28 g/mol |
| Appearance | Expected to be a white to off-white crystalline solid |
| Solubility | Expected to be soluble in polar organic solvents (e.g., acetone, ethanol, DMSO) and poorly soluble in water |
| Melting Point | Not reported; likely to be in the range of 100-200 °C based on analogs |
Predicted Spectroscopic Profile
| Technique | Expected Features | Rationale |
| ¹H-NMR | δ ~7.0-7.4 ppm (m, 4H, Ar-H); δ ~3.4 ppm (s, 3H, N-CH₃); δ ~2.3 ppm (s, 3H, Ar-CH₃); δ ~6.0-7.5 ppm (br s, 2H, NH₂) | Aromatic protons of the p-tolyl group will appear as a multiplet (or two doublets). The N-methyl and aryl-methyl protons will be sharp singlets. The NH₂ protons often appear as a broad singlet and may exchange with D₂O. |
| ¹³C-NMR | δ ~183 ppm (C=S); δ ~125-145 ppm (Ar-C); δ ~40 ppm (N-CH₃); δ ~21 ppm (Ar-CH₃) | The thiocarbonyl carbon (C=S) is highly deshielded and appears far downfield. Aromatic carbons will appear in their typical region, followed by the aliphatic N-methyl and aryl-methyl carbons. |
| FT-IR (cm⁻¹) | ~3400-3100 (N-H stretch); ~3050 (Ar C-H stretch); ~2950 (Aliphatic C-H stretch); ~1600 (C=C stretch); ~1500-1550 (N-H bend); ~1300-1350 (C=S stretch) | The N-H stretching of the -NH₂ group will be prominent. The C=S stretch is a key diagnostic peak, though it can be weak and coupled with other vibrations.[8] |
Synthesis and Purification
The synthesis of unsymmetrical, N,N-disubstituted thioureas requires a strategic approach to ensure the correct placement of substituents. The most reliable method involves the reaction of a secondary amine with a thiocarbonylating agent that can provide the -C(=S)NH₂ moiety.
Synthetic Strategy and Rationale
The chosen pathway involves a two-step process. First, the secondary amine, N-methyl-4-toluidine, reacts with an acyl isothiocyanate, such as benzoyl isothiocyanate. This reaction is highly efficient as the secondary amine acts as a nucleophile attacking the electrophilic carbon of the isothiocyanate. The resulting N-benzoyl-N'-methyl-N'-(4-methylphenyl)thiourea intermediate is then subjected to mild basic hydrolysis to selectively cleave the benzoyl group, yielding the desired product. This method is preferred over direct thiocarbonylation with agents like thiophosgene due to its milder conditions and higher selectivity, avoiding the formation of symmetrical byproducts.
Caption: Synthetic workflow for N-Methyl-N-(4-methylphenyl)thiourea.
Detailed Experimental Protocol
Step 1: Synthesis of N-benzoyl-N'-methyl-N'-(4-methylphenyl)thiourea
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To a solution of benzoyl chloride (1.0 eq) in dry acetone, add potassium thiocyanate (1.1 eq).
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Heat the mixture to reflux and stir for 1-2 hours. The formation of benzoyl isothiocyanate is indicated by the precipitation of potassium chloride.
-
Cool the mixture to room temperature. Without filtering the KCl precipitate, add a solution of N-methyl-4-toluidine (1.0 eq) in dry acetone dropwise over 30 minutes with continuous stirring.
-
After the addition is complete, stir the reaction mixture at room temperature for an additional 4-6 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 7:3 hexane:ethyl acetate mobile phase).
-
Once the reaction is complete, pour the mixture into ice-cold water with vigorous stirring.
-
Collect the precipitated solid by vacuum filtration, wash thoroughly with cold water, and air dry. This crude solid is the N-benzoyl intermediate.
Step 2: Hydrolysis to N-Methyl-N-(4-methylphenyl)thiourea
-
Suspend the crude intermediate from Step 1 in a 5% aqueous sodium hydroxide solution.
-
Heat the mixture to 80-90 °C and stir for 1-2 hours. The hydrolysis cleaves the benzoyl group.
-
Cool the reaction mixture to room temperature and carefully neutralize it with dilute hydrochloric acid (e.g., 10% HCl) until it reaches a pH of ~7.
-
The desired product will precipitate out of the solution.
-
Collect the solid by vacuum filtration, wash with copious amounts of distilled water to remove salts, and dry under vacuum.
Purification and Characterization
The final product can be purified by recrystallization from a suitable solvent system, such as ethanol/water. The purity should be assessed by TLC and melting point determination. The structure must be unequivocally confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry), comparing the obtained data with the predicted profiles outlined in Section 3.2.
Biological Context and Potential Applications
While specific bioactivity data for N-Methyl-N-(4-methylphenyl)thiourea is sparse in the literature, the thiourea scaffold is a well-established pharmacophore with a wide array of therapeutic applications.[1][9]
The Thiourea Scaffold in Medicinal Chemistry
Thiourea derivatives have been extensively investigated and have shown significant potential in various therapeutic areas:
-
Antimicrobial and Antifungal Activity: Many thiourea derivatives exhibit potent activity against a range of bacteria and fungi, including resistant strains like Staphylococcus aureus.[8][10]
-
Antiviral Properties: Certain thiourea compounds have been identified as non-nucleoside reverse transcriptase inhibitors (NNRTIs), showing efficacy against HIV.[11]
-
Anticancer Activity: The thiourea moiety is present in several compounds that have demonstrated cytotoxic effects against various cancer cell lines, potentially through mechanisms like kinase inhibition or apoptosis induction.[1][12]
-
Antioxidant and Enzyme Inhibition: Thioureas can act as antioxidants and have been shown to inhibit enzymes such as tyrosinase and cholinesterase, suggesting applications in neurodegenerative diseases and pigmentation disorders.[13]
The biological activity is often tuned by the nature of the substituents on the nitrogen atoms. The combination of a small alkyl group (methyl) and a lipophilic aromatic group (p-tolyl) in N-Methyl-N-(4-methylphenyl)thiourea presents a unique balance of properties that could be exploited in drug design.
Potential Research Applications
Given its structural features, N-Methyl-N-(4-methylphenyl)thiourea is a compelling candidate for screening in several areas:
-
Antimicrobial Drug Discovery: As a lead compound for the development of new antibacterial or antifungal agents.
-
Cancer Research: To investigate its cytotoxic potential against a panel of human cancer cell lines.
-
Materials Science: As a ligand for the synthesis of novel metal-organic frameworks (MOFs) or coordination polymers, leveraging its metal-chelating ability.[4]
-
Corrosion Inhibition: Thiourea derivatives are known corrosion inhibitors, and this compound could be tested for its efficacy in protecting metallic surfaces.
Conclusion
N-Methyl-N-(4-methylphenyl)thiourea is a structurally distinct member of the versatile thiourea family. This guide has provided a detailed framework for its identity, properties, and a robust synthetic methodology. While its specific biological profile remains to be fully elucidated, its chemical architecture, combining both alkyl and aryl moieties on a single nitrogen, makes it a compound of significant interest. The information and protocols presented herein serve as a solid foundation for researchers to synthesize, characterize, and explore the potential of this molecule in medicinal chemistry, drug development, and materials science.
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